molecular formula C15H14N2O B13689627 2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine

2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B13689627
M. Wt: 238.28 g/mol
InChI Key: IUMYDTGKYJINCT-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methoxyphenyl and a methyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an aryl aldehyde, followed by cyclization with tert-butyl isocyanide. This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By binding to the active site of COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O/c1-11-5-3-8-15-16-14(10-17(11)15)12-6-4-7-13(9-12)18-2/h3-10H,1-2H3

InChI Key

IUMYDTGKYJINCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)OC

Origin of Product

United States

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